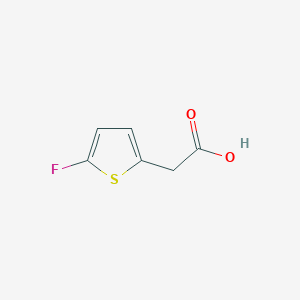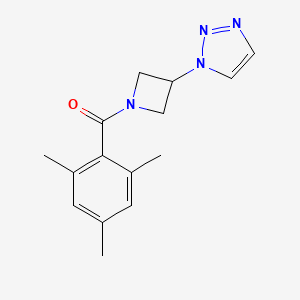
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone" often involves multistep synthetic routes, including the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which is a cornerstone reaction for accessing triazolyl derivatives. For instance, the synthesis of tris(triazolyl)methanol ligands via CuAAC demonstrates the utility of this method in preparing complex molecules (Ozcubukcu et al., 2009). Additionally, the preparation of enantiopure azetidinyl derivatives highlights the application of chiral azetidine rings in asymmetric synthesis (Wang et al., 2008).
Molecular Structure Analysis
Crystal structure analysis provides detailed insights into the molecular geometry and intermolecular interactions of triazolyl and azetidinyl derivatives. X-ray diffraction studies, for example, have been employed to elucidate the structure of related compounds, offering a deep understanding of their molecular frameworks and potential reactive sites (Cao et al., 2010).
Chemical Reactions and Properties
The chemical behavior of triazolyl and azetidinyl derivatives encompasses a range of reactions, including cycloadditions, ring transformations, and catalytic applications. For example, Rh(III)-catalyzed tandem reactions involving triazolyl derivatives underscore the versatility of these compounds in synthetic chemistry (Liu et al., 2022). The reactivity and functional group compatibility of these molecules make them valuable in developing novel chemical transformations.
Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), showing high activity as a catalyst for Huisgen 1,3-dipolar cycloadditions. This ligand forms a stable complex with CuCl, catalyzing cycloaddition efficiently with low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, marking an outstanding advancement for CuAAC processes (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Antibacterial and Antifungal Applications
Novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized, showing moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Certain compounds exhibited excellent anticonvulsant activity, demonstrating the versatility of triazole derivatives in medicinal chemistry (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis of Novel 1,2,4-Triazole and Triazolidin Derivatives
A method for synthesizing new 1,2,4-Triazole and Triazolidin derivatives was developed, highlighting the structural and theoretical analysis of these compounds. Such derivatives have potential applications in various fields, including pharmaceutical and materials science (Abosadiya et al., 2018).
Anticancer Activity of Aziridine-1,2,3-Triazole Hybrid Derivatives
The synthesis of new 1-aryl-4-[(aziridine-1-yl)diaryl-methyl]-5-methyl-1H-1,2,3-triazole derivatives and their evaluation against human leukemia and hepatoma cells showed some compounds to be highly efficient, indicating the potential of aziridine-1,2,3-triazole hybrids as anticancer agents (Dong, Wu, & Gao, 2017).
C3-Symmetric Tris(Triazolyl)Methanol Ligands for Catalysis
C3-symmetric tris(1,2,3-triazol-4-yl)methanols (TTM ligands) have emerged as valuable ligands for transition metal-mediated reactions, showcasing their utility in synthesis and catalysis. The modularity and regioselective construction of TTM ligands make them a significant tool in the development of homogeneous and heterogenized catalytic systems (Etayo, Ayats, & Pericàs, 2016).
Novel Anti-Tubercular Agents
Research on azetidinone derivatives containing a 1, 2, 4-triazole ring demonstrated potential as anti-tubercular agents. This work involved in silico designing and molecular docking to identify promising drug candidates, with some derivatives showing significant activity against Mycobacterium tuberculosis H37RV strain, indicating their potential in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Wirkmechanismus
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The presence of the 1,2,3-triazole ring in compounds is known to contribute actively to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Compounds with a 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could potentially impact their bioavailability .
Result of Action
Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may have a wide range of effects at the molecular and cellular level .
Action Environment
The stability of compounds with a 1,2,3-triazole ring could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Compounds containing a 1,2,3-triazole ring, like this one, are known to exhibit a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, and these interactions can be crucial in biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone at different dosages in animal models have not yet been reported. Similar compounds have been used in animal models to study their effects at various dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-6-11(2)14(12(3)7-10)15(20)18-8-13(9-18)19-5-4-16-17-19/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBYHZDYZLVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)N3C=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
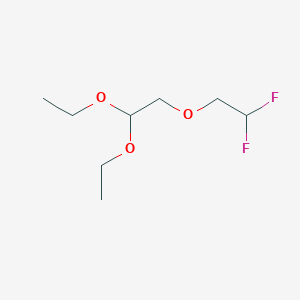
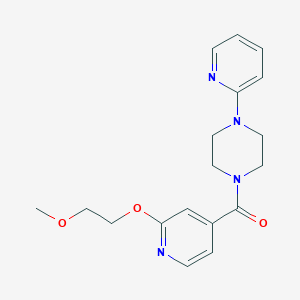
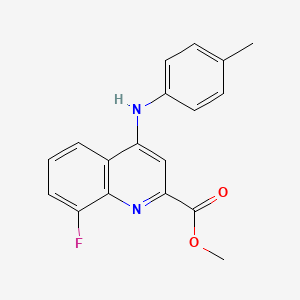
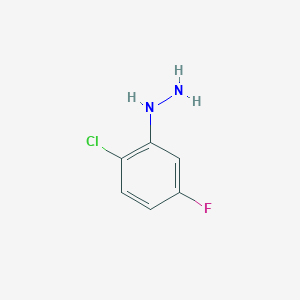
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
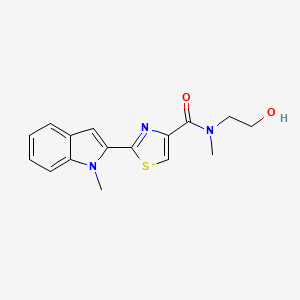
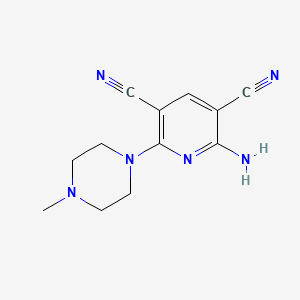
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
